4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-3-4-11-25-13-7-5-12(6-8-13)18(23)22-19-21-16-15(24-2)10-9-14(20)17(16)26-19/h5-10H,3-4,11H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPJCEKLFQNBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Substituents: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methoxylating agents, respectively.
Butoxylation: The butoxy group can be introduced via nucleophilic substitution reactions using butyl halides.
Amidation: The final step involves the formation of the benzamide linkage through the reaction of the substituted benzothiazole with a suitable amine under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and methoxylating agents like dimethyl sulfate for methoxylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
Key Observations :
- Hybrid Structures: MMV001239 introduces a cyano group and pyridinylmethyl substitution, expanding target specificity (e.g., antimalarial activity via CYP51 inhibition) .
Antimicrobial Activity
- BTC-j: Exhibits broad-spectrum antibacterial activity (MIC: 3.125–12.5 µg/mL) against S. aureus, E. coli, and P. aeruginosa via DNA gyrase inhibition .
Enzyme Inhibition
- PCAF HAT Inhibitors: Benzamides with long acyl chains (e.g., 2-tetradecanoylamino analogs) show 72–79% inhibition, suggesting the target compound’s butoxy chain may similarly enhance hydrophobic interactions with enzyme pockets .
Anticancer and Antimalarial Potential
- MMV001239 : Displays antimalarial activity (IC50 = 8.1 µM) in drug-sensitive yeast models, linked to efflux-pump evasion .
- Pan-Ras Inhibitors : Benzothiazole sulfonamides (e.g., 47b, 47c) inhibit Ras signaling, highlighting the scaffold’s versatility in targeting oncoproteins .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 41d (Sulfonamide Analog) | BTC-j | MMV001239 |
|---|---|---|---|---|
| Molecular Weight | ~402.5 g/mol (calculated) | 342.2 g/mol | 343.4 g/mol | 393.4 g/mol |
| logP (XLogP3) | ~6.1 (predicted) | 3.8 | 2.5 | 4.2 |
| Hydrogen Bond Acceptors | 4 | 5 | 5 | 6 |
| Rotatable Bonds | 7 | 4 | 5 | 8 |
Key Insights :
- Increased rotatable bonds (7 vs. 4 in 41d) may reduce metabolic stability but improve conformational flexibility for target binding .
Biological Activity
4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole family. Its structure features a benzamide core with various substituents that enhance its biological activity. This compound has garnered interest in pharmacological research due to its potential antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide, and its molecular formula is . The presence of the butoxy, chloro, and methoxy groups contributes to its unique chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 392.88 g/mol |
| CAS Number | 922620-08-4 |
| Chemical Class | Benzothiazole derivative |
| Solubility | Soluble in organic solvents |
The biological activity of 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its ability to interact with various molecular targets within cells. It may exert effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds structurally similar to 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .
Case Study: Antimicrobial Screening
A study screened several benzothiazole derivatives for their antibacterial and antifungal activities. Compounds similar to 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide demonstrated effective inhibition against pathogens such as:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
The results indicated that specific substitutions on the benzothiazole ring could enhance antimicrobial efficacy.
Anticancer Activity
In addition to antimicrobial effects, this compound has been investigated for potential anticancer properties. Research suggests that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation .
Case Study: Anticancer Evaluation
A series of benzothiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity against:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest.
Comparative Analysis with Related Compounds
The biological activity of 4-butoxy-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 4-butoxy-N-(7-chloro-4-methoxy...) | Moderate | Moderate |
| N-(7-chloro-4-methyl...) | High | Low |
| N-(benzothiazol-2-yl)-carboxamide | Low | High |
This table illustrates the variability in biological activities among different derivatives, highlighting the importance of functional group positioning on efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
